5-chloro-3-phenyl-1-(propan-2-yl)-1H-pyrazole
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Overview
Description
5-chloro-3-phenyl-1-(propan-2-yl)-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chlorine atom at the 5-position, a phenyl group at the 3-position, and an isopropyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-phenyl-1-(propan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For this compound, the starting materials could be phenylhydrazine and an appropriate 1,3-dicarbonyl compound.
Alkylation: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding pyrazole N-oxides.
Reduction: Reduction reactions may target the phenyl or isopropyl groups, resulting in hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorine atom, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Hydrogenated derivatives of the phenyl or isopropyl groups.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and biological pathways.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive pyrazoles.
Industry: Use in the development of agrochemicals, pharmaceuticals, and materials science.
Mechanism of Action
The mechanism of action of 5-chloro-3-phenyl-1-(propan-2-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the context of its use, such as inhibition of specific enzymes or binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
3-phenyl-1-(propan-2-yl)-1H-pyrazole: Lacks the chlorine atom at the 5-position.
5-chloro-3-phenyl-1H-pyrazole: Lacks the isopropyl group at the 1-position.
5-chloro-1-(propan-2-yl)-1H-pyrazole: Lacks the phenyl group at the 3-position.
Uniqueness
The presence of both the chlorine atom and the isopropyl group in 5-chloro-3-phenyl-1-(propan-2-yl)-1H-pyrazole contributes to its unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from other similar compounds and may enhance its utility in various applications.
Properties
IUPAC Name |
5-chloro-3-phenyl-1-propan-2-ylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c1-9(2)15-12(13)8-11(14-15)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXSJGYEIAVWFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CC=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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